1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrrolidine ring and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves several steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the Indole and Pyrrolidine Moieties: The indole and pyrrolidine moieties can be coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions:
The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is likely to involve interactions with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind to various receptors, including serotonin receptors, which could mediate the compound’s biological effects . Additionally, the trimethoxyphenyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea: This compound features a urea linkage instead of a pyrrolidine ring, which may affect its biological activity and binding properties.
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)thiourea: This compound features a thiourea linkage, which may confer different chemical reactivity and biological effects.
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)amide: This compound features an amide linkage, which may influence its stability and solubility.
The uniqueness of this compound lies in its combination of an indole moiety, a pyrrolidine ring, and a trimethoxyphenyl group, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H26FN3O5 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26FN3O5/c1-31-20-10-17(11-21(32-2)23(20)33-3)27-24(30)15-8-22(29)28(13-15)7-6-14-12-26-19-5-4-16(25)9-18(14)19/h4-5,9-12,15,26H,6-8,13H2,1-3H3,(H,27,30) |
InChI Key |
UQVYXPLJYOYEIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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